1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC13283443
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3O |
|---|---|
| Molecular Weight | 223.66 g/mol |
| IUPAC Name | 1-[(2-chlorophenoxy)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14/h1-6H,7,12H2 |
| Standard InChI Key | BVGLCOCXWJCHGX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCN2C=C(C=N2)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)OCN2C=C(C=N2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
IUPAC Name and Synonyms
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IUPAC Name: 1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine.
Structural Characteristics
The compound features a pyrazole core substituted with a 2-chlorophenoxymethyl group at N1 and an amine group at C4. The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, which influence its reactivity and binding interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 396.4°C (estimated) | |
| Density | 1.4 g/cm³ | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | 1.21 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Substitution Reaction: 4-Nitro-1H-pyrazole reacts with 2-chlorophenoxymethyl halides (e.g., chloride or bromide) under basic conditions (e.g., NaH or Cs₂CO₃) in solvents like THF or DMF. This step forms the nitro intermediate .
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Catalytic Hydrogenation: The nitro group is reduced to an amine using palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere .
Example Protocol:
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4-Nitro-1H-pyrazole (2.0 g, 17.7 mmol) is dissolved in dry THF, treated with NaH, and reacted with 2-chlorophenoxymethyl chloride. After refluxing, the nitro intermediate is hydrogenated to yield the final product .
Industrial-Scale Production
Optimized conditions include continuous flow reactors to enhance yield (up to 69%) and purity (>95%). Purification methods involve recrystallization or chromatography.
Biological Activities and Mechanisms
Antimicrobial Activity
1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The chlorophenoxy group enhances membrane penetration, disrupting cell wall synthesis .
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| HCT116 | 1.1 | CDK2 inhibition |
| MCF-7 | 3.3 | EGFR downregulation |
| HepG2 | 1.6 | DNA intercalation |
Anti-Inflammatory Effects
The compound reduces COX-2 expression by 40% at 10 µM in murine macrophages, comparable to celecoxib. This activity is attributed to the pyrazole core’s ability to block NF-κB signaling .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.42 (s, 1H, thiazole C5H), 7.38–7.14 (m, 5H, Ar–H), 4.82 (s, 2H, OCH₂) .
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IR (KBr): 3125 cm⁻¹ (N–H stretch), 1673 cm⁻¹ (C=O), 1526 cm⁻¹ (C=N) .
X-ray Crystallography
While no crystal structure of this specific compound is reported, related pyrazole derivatives (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) crystallize in monoclinic systems with symmetry, suggesting similar packing motifs .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for designing:
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CDK Inhibitors: Analogues with fluorophenyl groups show enhanced kinase selectivity .
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Antimicrobial Agents: Hybridization with thiazole rings improves potency against drug-resistant strains .
Patent Landscape
A Chinese patent (CN113264919A) details methods for synthesizing analogous pyrazole-amines, emphasizing catalytic hydrogenation and scalable processes .
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